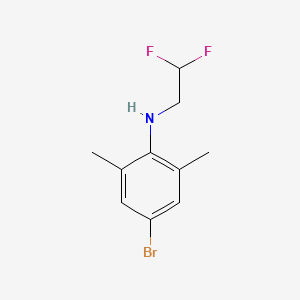

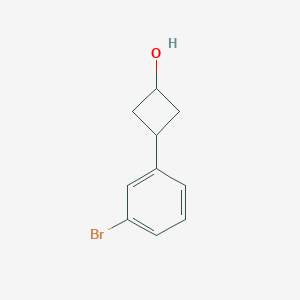

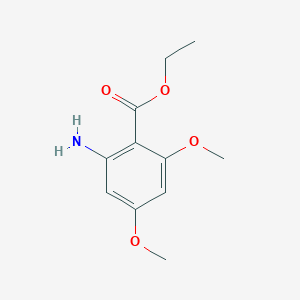

![molecular formula C14H8N2O2S2 B1530300 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 850583-75-4](/img/structure/B1530300.png)

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Overview

Description

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (TDPP) is an electron-deficient molecule that has been used in the construction of porphyrin small molecules .

Synthesis Analysis

Bichromophoric molecules containing two TDPP moieties linked via aliphatic spacers of different length are synthesized . In another study, TDPP and di-tert-butyl 2,20-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) were synthesized and then loaded in graphene aerogels .Molecular Structure Analysis

Optical absorption spectroscopy indicates that the molecules adopt an extended conformation in solution . The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .Physical And Chemical Properties Analysis

The redox potentials of the molecules and the solvent polarity dependence of the quenching are consistent with significant charge-transfer character of the excimer state . The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .Scientific Research Applications

Organic Electronics

The compound 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a valuable component in the field of organic electronics. It is used in the synthesis of narrow band gap donor-acceptor polymers which act as active semiconductors. These semiconductors are crucial for developing thin-film transistors and solar cell devices due to their electron-withdrawing properties .

Cancer Research

In cancer research, derivatives of this compound have been studied for their potential in treating tumor cells. Morphological and nuclear changes in MCF-7 tumor cells have been observed after treatment with compounds related to 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, indicating its significance in medicinal chemistry .

Charge Carrier Mobility Enhancement

This compound has also been associated with the enhancement of charge carrier mobility in conjugated polymers. Incorporating ionic additives into polymers containing this compound has shown to significantly increase hole mobility, which is a critical factor in the performance of electronic devices .

Fluorescent Probes

The structural features of 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione make it a candidate for the design of new molecular fluorescent probes. These probes are used for analyzing environmental and biological samples due to their potential applications in sensing technologies .

Antioxidant and Anti-inflammatory Applications

Compounds derived from 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione have been synthesized with the goal of evaluating their antioxidant and anti-inflammatory properties. This highlights its role in the development of new therapeutic agents .

Synthesis of Polymers

The compound is instrumental in the synthesis of various polymers with desirable properties such as strong light absorption, good stability, and high charge carrier mobility. These attributes make it suitable for use in a range of applications from photovoltaics to light-emitting diodes .

Mechanism of Action

Fluorescence spectroscopy shows that photons are emitted from the locally excited singlet state in an extended conformation. In sufficiently polar solvents, quenching of fluorescence occurs and fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) measurements indicate formation of an intramolecular excimer as the quenching mechanism .

properties

IUPAC Name |

3-hydroxy-1,4-dithiophen-2-yl-2H-pyrrolo[3,4-c]pyrrol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIGHMSLZXFKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693711 | |

| Record name | 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850583-75-4 | |

| Record name | 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 850583-75-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

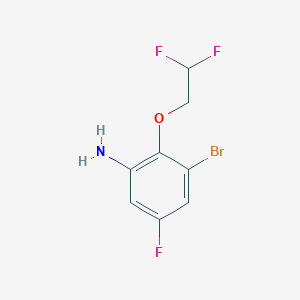

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)

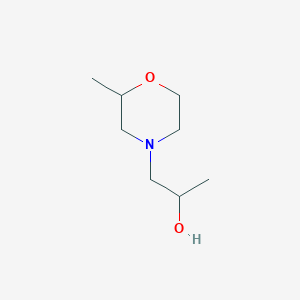

![2-[(2-Bromophenyl)amino]cyclohexan-1-ol](/img/structure/B1530229.png)

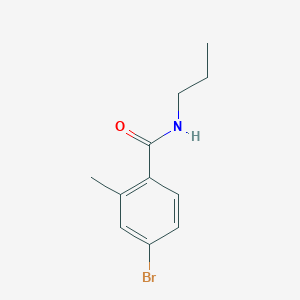

![2-cyano-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B1530230.png)

![2-[(2-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B1530238.png)

![butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1530239.png)